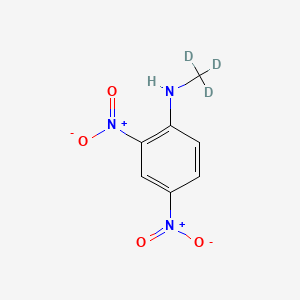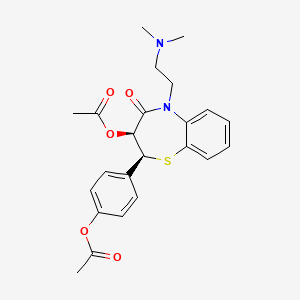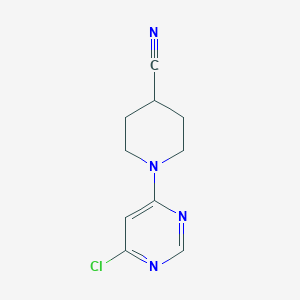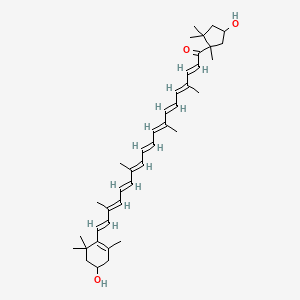
Desacetylclentiazem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetylclentiazem is a chemical compound with the molecular formula C20H23ClN2O3S and a molecular weight of 406.926 g/mol . It is a derivative of diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is characterized by the presence of a chloro group and a methoxyphenyl group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of desacetylclentiazem involves several steps, starting from the precursor diltiazem. The primary synthetic route includes the deacetylation of diltiazem to produce this compound. This reaction typically requires the use of a strong base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Desacetylclentiazem undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Desacetylclentiazem has several scientific research applications, including:
Mécanisme D'action
Desacetylclentiazem exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets of this compound include L-type calcium channels, which are critical for the regulation of calcium ion flow in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diltiazem: The parent compound from which desacetylclentiazem is derived.
Verapamil: Another calcium channel blocker with a similar mechanism of action but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker that primarily targets vascular smooth muscle.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chloro group and a methoxyphenyl group. These structural features contribute to its distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H23ClN2O3S |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)10-11-23-16-9-6-14(21)12-17(16)27-19(18(24)20(23)25)13-4-7-15(26-3)8-5-13/h4-9,12,18-19,24H,10-11H2,1-3H3/t18-,19+/m1/s1 |
Clé InChI |
DWOKUCFPFUCSID-MOPGFXCFSA-N |
SMILES isomérique |
CN(C)CCN1C2=C(C=C(C=C2)Cl)S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |
SMILES canonique |
CN(C)CCN1C2=C(C=C(C=C2)Cl)SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)

![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)

